molecular formula C12H9Br2NO2 B1374774 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine CAS No. 1381944-78-0

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

Cat. No.: B1374774
CAS No.: 1381944-78-0
M. Wt: 359.01 g/mol
InChI Key: CRDLOBPTEZUWSS-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is a chemical compound with the molecular formula C12H9Br2NO2 . It has been used as a ligand for central nicotinic acetylcholine receptors and in a novel synthetic approach to anti-HIV active integrase inhibitors .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two bromine atoms, one nitrogen atom, one oxygen atom, and a methoxy group . The InChI code for this compound is 1S/C12H9Br2NO2/c1-16-10-4-2-8 (13)6-11 (10)17-12-5-3-9 (14)7-15-12/h2-7H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 359.02 g/mol . Its exact mass and monoisotopic mass are 293.00514 g/mol . It has a topological polar surface area of 31.4 Ų and a complexity of 228 .

Scientific Research Applications

Synthesis of Novel Derivatives

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is utilized in the synthesis of novel compounds. For instance, selective synthesis involving Suzuki-coupling methods has been employed to create novel derivatives like 5-bromo-2-[p-(methyl triethylene glycol group)phenyl]pyrimidine, offering potential for diverse chemical applications (Wusong, 2011).

Photophysicochemical Properties

This compound has been studied for its photophysicochemical properties, particularly in zinc(II) phthalocyanine derivatives. These studies focus on the spectroscopic, photophysical, and photochemical properties, which are crucial for applications like photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Spectroscopic Characterization

Spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy has been performed on derivatives of this compound. Such studies are essential for understanding the molecular structure and properties, potentially leading to new applications in materials science and chemistry (Vural & Kara, 2017).

Heterocyclic Synthesis

The compound is used in the synthesis of heterocyclic compounds, such as the preparation of 5H-benzo[a]phenoxazin-5-one derivatives, indicating its role in expanding the range of available heterocyclic compounds for various scientific studies (Ueno, Maeda, Koshitani, & Yoshida, 1982).

Crystal Structure Analysis

Research has been conducted on the crystal structure of compounds involving this compound. For example, studies on binuclear Schiff base Cu(II) complexes show the potential for understanding and designing new molecular structures with specific properties (Chang-zheng, 2011).

Catalytic Applications

This compound has also been evaluated for its role in catalytic processes, such as in the CuI-catalyzed hydroxylation of aryl bromides. Discoveries in this area can lead to more efficient and environmentally friendly chemical processes (Jia, Jiang, Zhang, Jiang, & Ma, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for antimicrobial activities, highlighting its potential in the development of new therapeutic agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Properties

IUPAC Name

5-bromo-2-(5-bromo-2-methoxyphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2/c1-16-10-4-2-8(13)6-11(10)17-12-5-3-9(14)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLOBPTEZUWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743066
Record name 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-78-0
Record name Pyridine, 5-bromo-2-(5-bromo-2-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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